Divinylbenzene is derived from benzene through a series of reactions involving vinyl groups. It is classified under the category of aromatic hydrocarbons and more specifically as a polyunsaturated hydrocarbon. Its primary sources include petrochemical processes, where it is synthesized from ethylene and benzene through a process known as vinylation.
The synthesis of divinylbenzene can be achieved through several methods, with cationic polymerization being one of the most common techniques. This method utilizes catalysts such as Maghnite-H+ to initiate the polymerization process at controlled temperatures.
The polymerization process often involves multiple steps, including mixing reactants under controlled conditions, followed by curing or cross-linking to achieve desired material properties. The choice of catalyst and reaction conditions significantly affects the final product's characteristics.
Divinylbenzene has a unique molecular structure characterized by two vinyl groups attached to a benzene ring. The structural formula can be represented as follows:
The presence of two double bonds allows divinylbenzene to participate in various chemical reactions, particularly those involving polymerization.
Divinylbenzene undergoes several key chemical reactions:
The polymerization kinetics typically follow second-order reaction rates, completing within seconds to minutes depending on conditions such as temperature and concentration .
The mechanism through which divinylbenzene acts primarily involves its ability to form covalent bonds during polymerization processes:
This mechanism allows for the formation of complex polymer structures that exhibit enhanced properties compared to non-cross-linked materials.
Relevant data indicate that variations in temperature and concentration can significantly affect these properties during processing.
Divinylbenzene has numerous scientific applications, including:
Cationic polymerization of technical-grade divinylbenzene (DVB; containing 65% DVB isomers and 33% ethylvinylbenzene (EVB)) is efficiently initiated by Maghnite-H⁺, a proton-exchanged montmorillonite clay catalyst. This solid acid catalyst activates the polymerization at ambient temperature (28°C) under bulk conditions, producing linear poly(DVB-co-EVB) copolymers rather than crosslinked networks. The catalyst's efficacy stems from its high surface acidity, achieved by treating raw maghnite with 0.25M sulfuric acid, which increases silica content and creates Brønsted acid sites [6].
The molecular weight ((M_n)) and intrinsic viscosity (([\eta])) of the copolymer are inversely proportional to the catalyst concentration. For instance:
This trend occurs because higher catalyst concentrations increase the number of initiating sites, leading to shorter polymer chains. 1H NMR analysis confirms the copolymer structure, showing signals at 5.25–5.80 ppm (vinylic protons) and 2.65 ppm (–CH₂– of EVB units), while 13C NMR reveals peaks at 115–138 ppm (vinyl groups) and 18–30 ppm (aliphatic carbons of EVB) [6]. The proposed mechanism involves electrophilic attack by Maghnite-H⁺ on vinyl groups, forming carbocationic propagating species.
Table 1: Effect of Maghnite-H⁺ Concentration on Poly(DVB-co-EVB) Properties
Catalyst (wt%) | (M_n) (g/mol) | ([\eta]) (dL/g) |
---|---|---|
10 | 5,800 | 0.28 |
20 | 4,700 | 0.21 |
30 | 3,400 | 0.16 |
50 | 2,100 | 0.12 |
Suspension copolymerization of DVB and triethoxyvinylsilane (TEVS) yields organic–inorganic hybrid microspheres with tailored porosity and morphology. The process involves dispersing a monomer phase (DVB/TEVS mixtures in toluene/decanol porogens) into an aqueous phase containing bis(2-ethylhexyl)sulfosuccinate surfactant, initiated by α,α'-azoisobutyronitrile (AIBN) at 80°C. The DVB:TEVS molar ratio critically influences microsphere architecture [1] [9]:
After polymerization, the inorganic phase is removed via NaOH hydrolysis (4h at 100°C), creating hierarchical pores. BET analysis shows this step increases surface area from ≤50 m²/g to >300 m²/g, with pore volumes reaching 0.65 cm³/g. FTIR-ATR validates hybrid formation through Si–O–C asymmetric stretching vibrations at 1,000–1,110 cm⁻¹. These microspheres serve as high-capacity sorbents for organic pollutants, leveraging their tunable surface chemistry [1] [9].
Table 2: Morphological Properties of DVB/TEVS Microspheres by Molar Ratio
DVB:TEVS Ratio | Particle Uniformity | Surface Characteristics | Porosity |
---|---|---|---|
1:2 | Low | High roughness | High |
1:1 | Moderate | Moderate roughness | Moderate |
2:1 | High | Smooth | Low |
Radiation-induced grafting exploits γ-ray pre-irradiation to generate long-lived radicals in polymer substrates, enabling controlled graft polymerization. For poly(ether ether ketone) (PEEK) films, irradiation (30 kGy) creates phenoxy radicals trapped in crystalline domains, as confirmed by electron spin resonance (ESR) signals at g = 2.0077. Subsequent immersion in styrene/divinylbenzene monomer solutions (in 1-propanol at 80°C) initiates grafting, with the degree of grafting (DG) reaching >60% [4].
Kinetic studies reveal radical survival for days post-irradiation due to suppressed termination in crystalline regions. XRD and DSC data indicate grafting occurs in amorphous phases without disrupting crystallinity (32% crystallinity retained). After sulfonation, these films exhibit proton conductivities of 0.08–0.12 S/cm, making them suitable as polymer electrolyte membranes (PEMs) in fuel cells. The process maintains PEEK's mechanical strength (<10% loss in tensile modulus) while introducing ion-conducting channels [4].
Industrial DVB production involves dehydrogenation of diethylbenzene (DEB) over iron oxide–based catalysts (e.g., Fe₂O₃–K₂CO₃–CeO₂) at 550–650°C. This process generates a mixture of meta- and para-DVB isomers alongside ethylvinylbenzene (EVB) byproducts. Density functional theory (DFT) calculations (B3LYP-D3(BJ)/6–31G(d)) show the reaction follows a two-step Mayo mechanism [7] [10]:
para-DVB exhibits higher reactivity than meta-DVB due to lower activation energy (ΔΔG‡ = 9 kJ/mol). Technical-grade DVB contains 55–80% DVB isomers, 20–40% EVB, and residual DEB, necessitating distillation below 90°C and 2 kPa to prevent thermal polymerization. Inhibitors like tert-butylcatechol are added during refining [7] [10].
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: